molecular formula C14H16ClNO B13036947 (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl

Cat. No.: B13036947
M. Wt: 249.73 g/mol
InChI Key: NCSHDWNETPLWIU-UQKRIMTDSA-N
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Description

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl (CAS 5267-46-9) is a chiral amine hydrochloride salt with the molecular formula C₁₄H₁₅NO·HCl and a molecular weight of 249.74 g/mol . It features a diphenylmethanamine backbone substituted with a methoxy group (-OMe) at the para position of one aromatic ring and a phenyl group at the other. Its solubility includes polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, suggesting utility in synthetic or medicinal chemistry workflows .

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(S)-(4-methoxyphenyl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H/t14-;/m0./s1

InChI Key

NCSHDWNETPLWIU-UQKRIMTDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N.Cl

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally involves the formation of the chiral amine via reductive amination or reduction of imine intermediates derived from aromatic ketones and amines, followed by conversion to the hydrochloride salt for stability and handling.

Stepwise Preparation Based on Literature and Patents

Step Description Conditions Reagents Outcome
1. Formation of Schiff Base (Imine) Reaction of 4-methoxybenzaldehyde with aniline or methylamine derivative to form imine intermediate (Schiff base) 15–18 hours, 20–35 °C 4-Methoxybenzaldehyde + methylamine (or aniline) Schiff base intermediate
2. Reduction of Schiff Base Reduction of the imine to the corresponding amine using a metallic reducing agent 6–12 hours, -5 to 5 °C Lithium aluminium hydride, sodium cyanoborohydride, lithium borohydride, or sodium triacetoxyborohydride (S)-Methoxyphenyl(phenyl)methanamine (free base)
3. Conversion to Hydrochloride Salt Acidification of the free base to form the hydrochloride salt 11–12 hours, -10 to -5 °C, pH 1–2 Hydrochloric acid solution (S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride

This method is detailed in patent CN106699576A, which emphasizes the use of selective reducing agents to achieve high yields (>82%) and industrial scalability.

Key Features of the Preparation Method

  • Use of Metallic Reducing Agents: Lithium aluminium hydride and sodium cyanoborohydride are preferred for their selectivity and efficiency in reducing the imine without over-reduction or side reactions.
  • Temperature Control: Low temperatures (-10 to 5 °C) during reduction and salt formation improve stereochemical integrity and yield.
  • pH Adjustment: Acidification to pH 1–2 ensures complete conversion to the hydrochloride salt, enhancing purity and crystallinity.
  • Reaction Times: Extended reaction times (up to 18 hours for Schiff base formation) allow complete conversion and high product quality.

Additional Synthetic Considerations

Chiral Purity and Enantioselectivity

  • The (S)-configuration is maintained through the use of chiral starting materials or chiral catalysts in the reductive step.
  • Enantioselective reduction methods or resolution techniques may be employed to ensure high optical purity.

Alternative Synthetic Routes

  • Direct reductive amination of 4-methoxybenzaldehyde with phenylmethanamine under chiral catalytic conditions can be an alternative, though less documented.
  • Use of hydrazine derivatives and diazonium salt intermediates is common in related aromatic amine syntheses but less direct for this compound.

Data Table Summarizing Preparation Parameters

Parameter Range/Value Notes
Schiff Base Formation Time 15–18 hours Room temperature to mild heating (20–35 °C)
Reduction Time 6–12 hours Low temperature (-5 to 5 °C)
Acidification Time 11–12 hours Very low temperature (-10 to -5 °C), pH 1–2
Reducing Agents LiAlH4, NaBH3CN, LiBH4, NaBH(OAc)3 Selected for selectivity and yield
Yield >82% High yield suitable for industrial scale
Molecular Weight 249.73 g/mol Confirmed by PubChem

Research Findings and Industrial Relevance

  • The method described in patent CN106699576A provides a cost-effective, scalable synthesis with high yield and purity, suitable for industrial production.
  • The use of selective reducing agents minimizes by-products and preserves stereochemistry, crucial for applications in pharmaceuticals and fine chemicals.
  • Conversion to hydrochloride salt enhances stability and facilitates purification and handling.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide or sodium hydride.

Major Products

    Oxidation: Formation of (S)-(4-hydroxyphenyl)(phenyl)methanamine.

    Reduction: Formation of (S)-(4-methoxyphenyl)(phenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly in the development of therapeutic agents.

  • Antidepressant Activity : Research has indicated that derivatives of (S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride may exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. Studies have shown that structurally related compounds demonstrate the ability to enhance mood and reduce anxiety symptoms in preclinical models .
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism may involve the inhibition of oxidative stress pathways, which are implicated in conditions like Alzheimer's disease .

Synthetic Methodologies

(S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride serves as a valuable intermediate in organic synthesis.

  • Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it suitable for creating diverse chemical entities with potential biological activity .
  • Reductive Amination Processes : Recent studies have demonstrated its application in reductive amination reactions, where it can react with various carbonyl compounds to form amines. This method is particularly advantageous due to its efficiency and the mild conditions required, making it suitable for large-scale synthesis .

Analytical Techniques

The compound is also relevant in analytical chemistry, particularly in the development of methods for detecting and quantifying amines.

  • Chromatographic Methods : (S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride can be analyzed using gas chromatography and high-performance liquid chromatography (HPLC). These methods allow for precise quantification and purity assessment of the compound in various formulations .
  • Mass Spectrometry : Coupling mass spectrometry with chromatographic techniques enhances the detection capabilities of this compound, facilitating detailed studies on its metabolic pathways and interactions within biological systems .

Case Study 1: Antidepressant Development

A study explored the antidepressant properties of (S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride analogs. The results indicated a significant reduction in depressive-like behaviors in animal models compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting potential therapeutic applications for mood disorders.

Case Study 2: Synthetic Application

In a recent synthesis project, researchers successfully utilized (S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride as an intermediate to create a series of novel compounds aimed at targeting specific cancer cell lines. The resulting compounds showed promising cytotoxic activity against various cancer types, highlighting the utility of this compound in drug discovery.

Mechanism of Action

The mechanism of action of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following compounds share the diphenylmethanamine or benzylamine core but differ in substituents, which influence their physicochemical and functional properties:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Reference ID
(S)-(4-Methoxyphenyl)(phenyl)methanamine HCl -OMe (para), -Ph 249.74 Chiral center; electron-donating -OMe group
(R)-(4-Chlorophenyl)(phenyl)methanamine HCl -Cl (para), -Ph 254.15 Electron-withdrawing -Cl; (R)-enantiomer
(4-Phenoxyphenyl)methanamine HCl -OPh (para) ~245* Phenoxy group enhances hydrophobicity
4-(4-Methylphenoxy)benzylamine HCl -O(4-MePh) (para) 249.74 Methylphenoxy group; increased steric bulk
N-Benzyl-N-[1-(4-methoxyphenyl)ethyl]amine -CH₂C₆H₄OMe (branched), -Bn N/A Branched alkyl chain; non-salt form

*Estimated from molecular formula.

Key Observations :

  • Electron-Donating vs.
  • Chirality : The (S)-enantiomer (primary compound) and (R)-enantiomer (e.g., ) may exhibit divergent biological or catalytic activities due to stereochemical preferences.
  • Hydrophobicity: Phenoxy () and methylphenoxy () substituents increase lipophilicity, which could influence membrane permeability in drug design.

Physicochemical Properties

Property (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl (4-Phenoxyphenyl)methanamine HCl (R)-(4-Chlorophenyl)(phenyl)methanamine HCl
Solubility DMSO, MeOH, CHCl₃ Polar aprotic solvents CHCl₃, MeOH, DMSO
Melting Point Not reported Not reported Not reported
Stability Room temperature (shipping stable) Room temperature Room temperature

Biological Activity

(S)-(4-Methoxyphenyl)(phenyl)methanamine hydrochloride, also known by its CAS number 574744-04-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16ClNO
  • Molecular Weight : 249.74 g/mol
  • CAS Number : 574744-04-0
  • Purity : Typically specified in research contexts but varies based on synthesis methods.

Biological Activity Overview

The biological activity of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl has been explored in several contexts:

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential role as an anticonvulsant and analgesic agent. Its mechanism involves modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine, which are crucial in pain perception and mood regulation .

2. Anticancer Properties

Studies have shown that derivatives of phenylmethanamine compounds can possess significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways involved in cell growth and apoptosis, making it a candidate for further investigation in cancer therapy .

The biological activity of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl is attributed to several mechanisms:

  • Serotonin Receptor Modulation : The compound acts as a selective agonist or antagonist at various serotonin receptors, influencing mood and anxiety levels.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, contributing to its analgesic effects.
  • Cell Cycle Disruption : In cancer studies, it has been observed to disrupt the cell cycle in tumor cells, leading to increased apoptosis .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityFindings
NeuroprotectiveDemonstrated anticonvulsant effects in animal models.
AntiproliferativeSignificant reduction in cell viability in MOLT-3 cell lines.
AnalgesicShowed promise in reducing pain responses in preclinical trials.

Notable Research Examples

  • Neuroprotection : In a study focused on central nervous system disorders, (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl was found to enhance neuroprotective pathways, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Activity : A comparative analysis revealed that this compound exhibited higher cytotoxicity against certain cancer cell lines compared to standard treatments, indicating its potential as an alternative or adjunct therapy .

Q & A

Q. Key Data :

MethodYield (%)Purity (%)Reference
Transition Metal-Free93>99
Chiral Acid Resolution8598

How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables. To address this:

Standardize Assay Conditions : Control variables like pH, temperature, and solvent composition. For example, HCl salts (e.g., IFN-α inhibitors) may exhibit altered solubility in aqueous vs. organic solvents, affecting activity .

Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

Metabolite Screening : Assess whether metabolic byproducts (e.g., deaminated derivatives) interfere with activity. Use LC-MS to track stability under assay conditions .

Case Study : A compound with a 4-methoxyphenyl group showed variable IC₅₀ values in kinase assays due to solvent-dependent aggregation. Reformulating with DMSO/water mixtures resolved discrepancies .

What advanced techniques are recommended for characterizing the hydrochloride salt form of this compound?

Methodological Answer:

  • X-ray Crystallography : Determine crystal structure to confirm stereochemistry and salt formation. This is critical for patenting and reproducibility .
  • Solid-State NMR : Analyze chloride ion coordination and hydrogen-bonding networks, which influence stability .
  • Thermogravimetric Analysis (TGA) : Quantify hygroscopicity and decomposition temperatures. For example, related methanamine HCl salts degrade above 200°C .

Q. Reaction Optimization :

ReactionOptimal ConditionsYield (%)
Buchwald-HartwigPd(dba)₂, XPhos, 110°C78
Demethylation PreventionHCl (1M), RT, 2h>95

What strategies mitigate stability issues during long-term storage of (S)-(4-Methoxyphenyl)(phenyl)methanamine HCl?

Methodological Answer:

  • Desiccated Storage : Store at -20°C in amber vials with silica gel to prevent hydrolysis. Stability studies show <5% degradation over 12 months under these conditions .
  • Inert Atmosphere : Use argon/vacuum-sealed containers to avoid oxidation.
  • Periodic QC Checks : Perform HPLC every 6 months to monitor purity. Related compounds showed no significant degradation when stored properly .

How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., IFN-α receptor). The methoxyphenyl group’s hydrophobic pocket occupancy correlates with activity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups at the 4-position improve affinity by 2-fold in kinase inhibitors .

Q. Model Output :

DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
4-Methoxy-9.2120
4-Nitro-7.8450

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